molecular formula C9H8BrNO3 B1275579 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone CAS No. 22019-50-7

2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone

Cat. No. B1275579
Key on ui cas rn: 22019-50-7
M. Wt: 258.07 g/mol
InChI Key: DBMCVOBHUPAOMT-UHFFFAOYSA-N
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Patent
US08871767B2

Procedure details

A solution of 1-(4-methyl-3-nitro-phenyl)ethanone (Sigma-Aldrich, 25.08 g, 0.14 mol) in CH2Cl2 (269 mL) is cooled to 0° C. To this is added bromine (7.17 mL, 0.14 mol) at 0° C. with stirring. The reaction mixture is allowed to warm slowly to rt over a total of 90 minutes. Ice water (500 mL) is added, organics are collected and aqueous layer is extracted with CH2Cl2 (2×250 mL). The organic layers are combined, washed with water, dried with Na2SO4 and concentrated to give the title compound (36.1 g, 99% yield). LCMS m/z=258.3, 260.2 [M+H]+, tR=2.39 min.
Quantity
25.08 g
Type
reactant
Reaction Step One
Quantity
269 mL
Type
solvent
Reaction Step One
Quantity
7.17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].[Br:14]Br>C(Cl)Cl>[Br:14][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([N+:11]([O-:13])=[O:12])[CH:4]=1)=[O:10]

Inputs

Step One
Name
Quantity
25.08 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Name
Quantity
269 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.17 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
organics are collected
EXTRACTION
Type
EXTRACTION
Details
aqueous layer is extracted with CH2Cl2 (2×250 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 36.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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